molecular formula C7H9IN2O2 B2503826 methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate CAS No. 1855891-05-2

methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate

Cat. No.: B2503826
CAS No.: 1855891-05-2
M. Wt: 280.065
InChI Key: ZYGUIMHHWQFZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate: is an organic compound with the molecular formula C7H9IN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate typically involves the iodination of a pyrazole derivative followed by esterification. One common method includes the reaction of 3-iodopyrazole with methyl acrylate under appropriate conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the ester group can lead to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or aldehydes.

Scientific Research Applications

Chemistry: Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit various biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the chemical industry, it is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate and its derivatives depends on the specific biological target. Generally, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity towards the target.

Comparison with Similar Compounds

  • Methyl 3-(4-iodo-1H-pyrazol-1-yl)propanoate
  • Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate
  • Methyl 3-(3-chloro-1H-pyrazol-1-yl)propanoate

Uniqueness: Methyl 3-(3-iodo-1H-pyrazol-1-yl)propanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets and potentially leading to improved pharmacological properties.

Properties

IUPAC Name

methyl 3-(3-iodopyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-12-7(11)3-5-10-4-2-6(8)9-10/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGUIMHHWQFZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C=CC(=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.